molecular formula C6H12O6 B084031 D-Galactose CAS No. 10257-28-0

D-Galactose

Cat. No.: B084031
CAS No.: 10257-28-0
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-SVZMEOIVSA-N
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Description

D-Galactose is a naturally occurring monosaccharide, commonly found in dairy products, fruits, and vegetables. It is a C4 epimer of glucose, meaning it differs from glucose only in the configuration around the fourth carbon atom. This compound is a crucial component of lactose, the sugar found in milk, and plays a significant role in various biological processes.

Biochemical Analysis

Biochemical Properties

D-Galactose plays a crucial role in biochemical reactions. It is involved in the Leloir pathway, a metabolic pathway for the catabolism of this compound . D-Galactosidase, an enzyme, catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . This enzyme has been identified and extracted from yeasts, fungi, bacteria, and plants .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, this compound treatment can induce mitochondrial oxidative damage and apoptosis in the cochlear stria vascularis of mice . It can also cause cell swelling, dysfunction, and eventually cell aging .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It contributes to energy metabolism via its conversion to glucose by the enzymes that constitute the Leloir pathway . In addition, this compound can induce oxidative stress, inflammation, and apoptosis in this compound-induced aging mice .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, this compound can develop a safe aging model of rodent within a short time to screen anti-aging drugs for neurodegenerative disorders including memory impairment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can induce the behavioral impairment of C57 mice in a dose-dependent manner from 50 to 100 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. The most notable is the Leloir pathway, where this compound is converted into glucose 1-phosphate . This pathway involves several enzymes and cofactors, and it plays a crucial role in energy metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters. For instance, SGLT1 is a high-affinity, low-capacity glucose transporter in renal proximal tubules that can efficiently transport this compound .

Subcellular Localization

Some studies suggest that the product of the HUP1 gene, which is involved in D-Glucose transport, is localized in the plasmalemma of D-Glucose-induced Chlorella cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Galactose can be synthesized through the hydrolysis of lactose. The common methods include:

    Acid Hydrolysis: Lactose is hydrolyzed using inorganic acids like sulfuric acid under high temperature and pressure to yield this compound and glucose.

    Enzymatic Hydrolysis: Lactose is hydrolyzed using the enzyme β-galactosidase, which specifically breaks down lactose into this compound and glucose.

    Extraction: this compound can also be extracted from plant polysaccharides and other natural sources.

Industrial Production Methods: Industrial production of this compound primarily relies on the acid hydrolysis of lactose due to its cost-effectiveness and efficiency. The process involves:

Types of Reactions:

    Oxidation: this compound can be oxidized to produce D-galactonic acid.

    Reduction: Reduction of this compound yields D-galactitol, a sugar alcohol.

    Glycosylation: this compound can undergo glycosylation to form glycosides.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
Source PubChem
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InChI Key

WQZGKKKJIJFFOK-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
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DSSTOX Substance ID

DTXSID001015860
Record name D-​Galactopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name D-Galactose
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Vapor Pressure

0.00000002 [mmHg]
Record name D-Galactose
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CAS No.

10257-28-0, 59-23-4
Record name D-Galactopyranose
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Record name D-Galactopyranose
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Record name D-Galactose
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Record name Galactose
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Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

A: D-galactose, when administered in high doses, exceeds the body's metabolic capacity. This leads to the accumulation of this compound and its metabolites, such as galactitol and advanced glycation end products (AGEs). [, , , ] These molecules contribute to oxidative stress by increasing reactive oxygen species (ROS) production and impairing antioxidant defense mechanisms. [, , , ] This oxidative stress, in turn, damages cellular components, accelerates cellular senescence, and contributes to various age-related changes. [, , , , ]

ANone: this compound administration in animal models has been shown to induce a range of aging-like effects, including:

  • Cognitive decline: Impairment in learning and memory, resembling age-related cognitive decline. [, , , , , ]
  • Oxidative stress: Increased levels of oxidative stress markers like malondialdehyde (MDA) and decreased activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). [, , , , ]
  • Neurological changes: Accumulation of β-amyloid (Aβ) plaques in the brain, a hallmark of Alzheimer’s disease, and hippocampal damage. [, , ]
  • Hormonal imbalances: Alterations in sex hormone levels, including decreased testosterone in males and estrogen in females. [, , ]
  • Organ dysfunction: Impairment in various organs, including the liver, kidneys, heart, and reproductive organs. [, , , , , , , ]

A: Research suggests that this compound may not affect all organs equally. For instance, one study found that this compound primarily affected muscle strength in mice without significantly impacting spatial memory or locomotor coordination. [] Another study observed differential effects on bone health, with male rats exhibiting osteoporosis but female rats showing no significant changes. []

A:

  • Key Spectroscopic Data:
    • 13C NMR: Distinct peaks corresponding to the six carbon atoms in the pyranose ring, with chemical shifts influenced by the stereochemistry of the hydroxyl groups. []

A: While this compound administration can accelerate aging-like changes in animal models, it is essential to recognize that it does not fully replicate the complexities of natural aging. This compound primarily induces oxidative stress and its downstream consequences, which are just one aspect of the multifactorial aging process. [] Nevertheless, this compound-induced aging models provide a valuable tool for studying specific aspects of aging and evaluating potential anti-aging interventions.

ANone: Numerous studies have explored potential protective strategies against this compound-induced aging, with promising results observed for various interventions:

  • Antioxidants: Supplementation with antioxidants like Vitamin E, ascorbic acid, and plant extracts rich in polyphenols has been shown to mitigate this compound-induced oxidative stress and improve associated impairments. [, , , , , , ]
  • Exercise: Regular physical activity, such as swimming or treadmill running, has demonstrated protective effects against this compound-induced oxidative stress, cognitive decline, and organ damage. [, , ]
  • Dietary interventions: Specific dietary components, such as fructo-oligosaccharides and L-arginine, have shown promise in attenuating this compound-induced aging-related changes. [, ]
  • Pharmacological agents: Compounds like curcumin, phlorizin, and diosgenin have been investigated for their potential to counteract this compound-induced aging, with promising findings related to their antioxidant, anti-apoptotic, and neuroprotective properties. [, , ]
  • Electroacupuncture: This traditional Chinese medicine technique has shown potential in ameliorating this compound-induced memory impairment and hippocampal damage, possibly through its antioxidant and anti-stress effects. []

ANone: The protective effects observed in various studies are attributed to multiple mechanisms, including:

  • Enhanced antioxidant defense: Many interventions, particularly antioxidants, directly scavenge ROS or boost the activity of endogenous antioxidant enzymes, thereby mitigating oxidative stress. [, , , , , ]
  • Reduced inflammation: Some interventions can suppress the inflammatory response triggered by this compound, further protecting cells and tissues from damage. [, , ]
  • Modulation of cell signaling pathways: Certain compounds, like diosgenin and phlorizin, have been shown to influence cell signaling pathways involved in apoptosis (programmed cell death) and cell survival, thereby promoting cell viability and organ function. [, ]
  • Neuroprotection: Interventions that specifically target the brain, such as electroacupuncture or curcumin, may directly protect neurons from this compound-induced damage and improve cognitive function. [, , ]

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